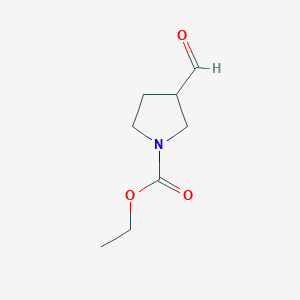
Ethyl 3-formylpyrrolidine-1-carboxylate
描述
Ethyl 3-formylpyrrolidine-1-carboxylate (EFP) is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized in various ways and has a range of applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate is not well understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of various biological molecules, such as proteins and nucleic acids. Ethyl 3-formylpyrrolidine-1-carboxylate may also interact with cellular membranes and alter their properties, which can affect the function of membrane-bound proteins.
Biochemical and Physiological Effects
Ethyl 3-formylpyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-formylpyrrolidine-1-carboxylate may also have neuroprotective effects and can improve cognitive function in animal models.
实验室实验的优点和局限性
Ethyl 3-formylpyrrolidine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, Ethyl 3-formylpyrrolidine-1-carboxylate is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, Ethyl 3-formylpyrrolidine-1-carboxylate can be expensive to produce in large quantities, which can limit its use in certain applications.
未来方向
There are several future directions for the use of Ethyl 3-formylpyrrolidine-1-carboxylate in scientific research. One area of interest is the development of Ethyl 3-formylpyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Another area of interest is the use of Ethyl 3-formylpyrrolidine-1-carboxylate as a chiral auxiliary in asymmetric synthesis, which can enable the production of novel bioactive compounds. Additionally, further research is needed to understand the mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate and its potential applications in various fields of science.
科学研究应用
Ethyl 3-formylpyrrolidine-1-carboxylate has a range of applications in scientific research, particularly in the field of biochemistry and pharmacology. It is commonly used as a starting material for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids. Ethyl 3-formylpyrrolidine-1-carboxylate can also be used as a chiral auxiliary in asymmetric synthesis, which enables the production of enantiomerically pure compounds.
属性
CAS 编号 |
124438-22-8 |
|---|---|
产品名称 |
Ethyl 3-formylpyrrolidine-1-carboxylate |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
ethyl 3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |
InChI 键 |
VPCHJOXYXRKPOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C=O |
规范 SMILES |
CCOC(=O)N1CCC(C1)C=O |
同义词 |
1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
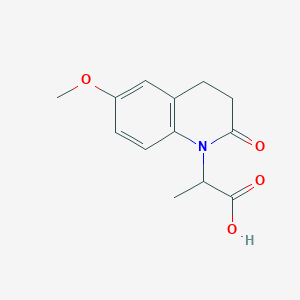
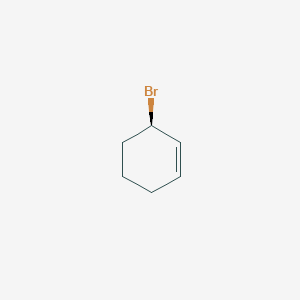
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

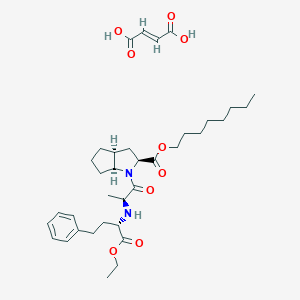
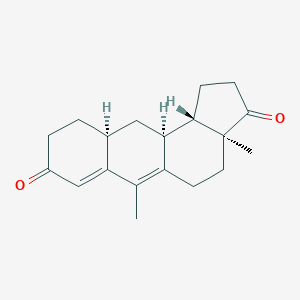

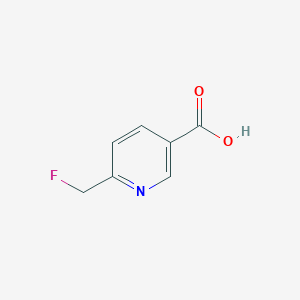


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)